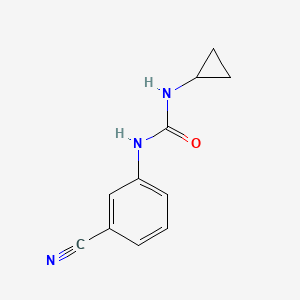
1-(3-Cyanophenyl)-3-cyclopropylurea
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds, such as isothiocyanates, has been studied extensively. A novel synthesis method involves the replacement reaction of phenyl isothiocyanate and corresponding amines with dimethylbenzene as a solvent . This reaction is carried out under the protection of nitrogen and mild conditions .Chemical Reactions Analysis
The chemical reactions involving compounds similar to 1-(3-Cyanophenyl)-3-cyclopropylurea have been explored. For instance, isothiocyanates can be synthesized from amines and phenyl isothiocyanate via a replacement reaction . This reaction is carried out under the protection of nitrogen and mild conditions .Wissenschaftliche Forschungsanwendungen
Synthetic Precursors and Reactions
- Doubly Activated Cyclopropanes as Synthetic Precursors : Cyclopropane derivatives, including those related to 1-(3-cyanophenyl)-3-cyclopropylurea, have been explored as synthetic precursors for the preparation of densely functionalized pyrroles. These compounds are prepared through cyclopropanation reactions followed by regiospecific synthesis steps, showcasing the utility of cyclopropane derivatives in organic synthesis (Wurz & Charette, 2005).
Catalysis and Organic Transformations
- Cyclopropenimine-catalyzed Reactions : Research into cyclopropane derivatives has included studies on cyclopropenimine-catalyzed Mannich reactions, offering insights into their potential as catalysts in organic transformations. These studies highlight the increased reactivity and effectiveness of certain cyclopropane derivatives in catalyzing reactions between glycine imines and N-Boc-aldimines (Bandar & Lambert, 2013).
Mechanistic Insights and Theoretical Studies
- High-Level Ab Initio and Density Functional Investigation : Theoretical investigations have focused on cyclopropenyl anion and its derivatives, including cyano-substituted variants. These studies offer mechanistic insights and reveal the synthetic potential and stability of these compounds, suggesting their relevance in further synthetic applications (Merrill & Kass, 1997).
Inhibitors and Biological Activity
- Discovery of Potent Inhibitors : Some cyclopropane derivatives have been identified as potent inhibitors of specific enzymes, demonstrating the potential of these compounds in developing new therapeutic agents. For example, 3-cyclopropanecarbonyloxy-2-cyclohexen-1-one was discovered as a potent, non-triketone type inhibitor of 4-hydroxyphenylpyruvate dioxygenase, highlighting the biological relevance of cyclopropane derivatives (Lin et al., 2000).
Safety and Hazards
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 3-cyanophenyl isocyanate, have been used in various chemical reactions
Mode of Action
It’s worth noting that compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions In these reactions, the compound may interact with its targets to form new bonds
Biochemical Pathways
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which involve the formation of carbon-carbon bonds. This suggests that the compound may affect pathways involving carbon-carbon bond formation.
Result of Action
Based on the potential involvement of the compound in suzuki–miyaura (sm) cross-coupling reactions , it can be inferred that the compound may result in the formation of new carbon-carbon bonds
Action Environment
It’s worth noting that the success of suzuki–miyaura (sm) cross-coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions This suggests that the compound’s action may be influenced by the reaction conditions
Eigenschaften
IUPAC Name |
1-(3-cyanophenyl)-3-cyclopropylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c12-7-8-2-1-3-10(6-8)14-11(15)13-9-4-5-9/h1-3,6,9H,4-5H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNAUMIYMPSVLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



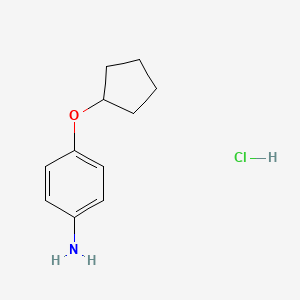

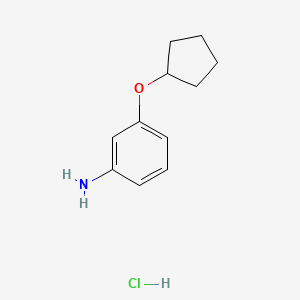
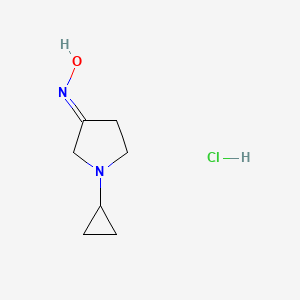
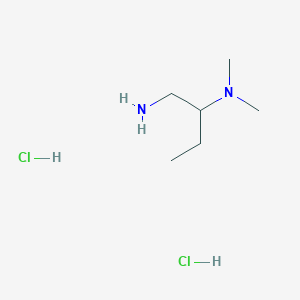

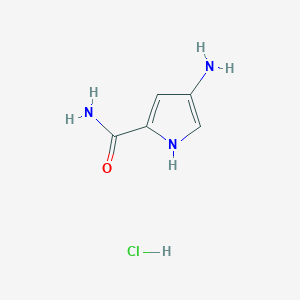
![Methyl[2-phenyl-2-(propan-2-yloxy)ethyl]amine hydrochloride](/img/structure/B1518745.png)
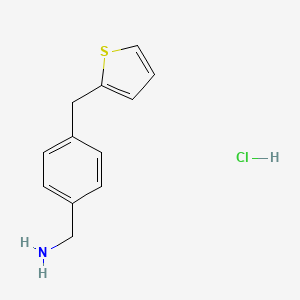
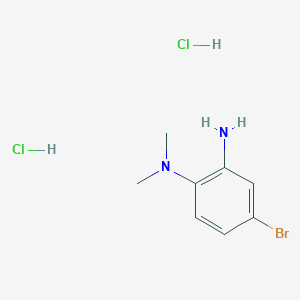
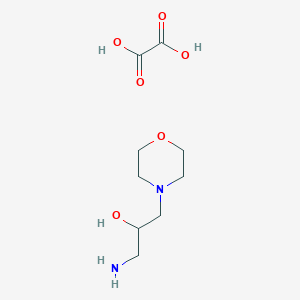
![1-[4-(dimethylamino)benzyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B1518751.png)
![3-(1,3-Benzothiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-amine](/img/structure/B1518755.png)
